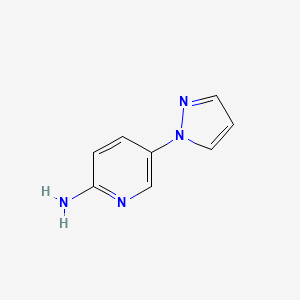

5-(1H-Pyrazol-1-yl)pyridin-2-amine

Description

BenchChem offers high-quality 5-(1H-Pyrazol-1-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1H-Pyrazol-1-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyrazol-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVJVIUMELWNLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651424 | |

| Record name | 5-(1H-Pyrazol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152839-05-8 | |

| Record name | 5-(1H-Pyrazol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-(1H-Pyrazol-1-yl)pyridin-2-amine

Executive Summary

5-(1H-Pyrazol-1-yl)pyridin-2-amine represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor landscape.[1] Its structural architecture combines a polar, hydrogen-bond-rich 2-aminopyridine motif—capable of bidentate interaction with kinase hinge regions—with a 5-position pyrazole that serves as a robust vector for extending into hydrophobic pockets (e.g., the gatekeeper region).[1] This guide outlines the physicochemical baseline, validated synthetic protocols, and structural activity relationship (SAR) logic for researchers utilizing this intermediate.[1]

Physicochemical Profile

The utility of 5-(1H-Pyrazol-1-yl)pyridin-2-amine lies in its balance between solubility and lipophilicity, adhering strictly to fragment-based drug discovery (FBDD) principles (Rule of 3).[1]

Table 1: Core Physicochemical Properties

| Property | Value (Experimental/Predicted) | Significance in Drug Design |

| Molecular Weight | 160.18 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| LogP (Calculated) | ~0.9 - 1.2 | High oral bioavailability potential; membrane permeable.[1] |

| Topological Polar Surface Area (TPSA) | ~55 Ų | Well within the limit (<140 Ų) for cellular permeability. |

| H-Bond Donors (HBD) | 1 (Primary Amine) | Critical for Hinge Binding (Donor-Acceptor motif).[1] |

| H-Bond Acceptors (HBA) | 3 (Pyridine N, Pyrazole Ns) | Facilitates water-bridging networks in active sites.[1] |

| pKa (Pyridine N) | ~6.8 (Estimated) | Likely protonated in acidic lysosomal environments. |

Synthetic Architecture & Optimization

The synthesis of 5-(1H-Pyrazol-1-yl)pyridin-2-amine presents a chemoselectivity challenge.[1] The goal is to couple the pyrazole nitrogen (N1) to the pyridine C5 position without protecting the C2-amine.[1] Standard nucleophilic aromatic substitution (SNAr) is often sluggish due to the electron-rich nature of the amino-pyridine.[1]

The Superior Method: Copper-Catalyzed C-N Coupling (Ullmann-Goldberg Variant) Transition-metal catalysis, specifically Copper(I), provides the most reliable route, avoiding the harsh conditions of classical Ullmann coupling.[1]

Experimental Protocol: Ligand-Promoted C-N Cross-Coupling

Rationale: The use of a bidentate ligand (e.g., DMEDA or Phenanthroline) stabilizes the Cu(I) species, preventing disproportionation and allowing the reaction to proceed at moderate temperatures (80–110°C) without protecting the primary amine.

Reagents:

-

Substrate: 2-Amino-5-iodopyridine (1.0 equiv)

-

Nucleophile: 1H-Pyrazole (1.2 equiv)[1]

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (20 mol%)[1]

-

Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: Anhydrous DMSO or DMF (0.5 M concentration)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon for 5 minutes.[1]

-

Solids Addition: Charge the vessel with 2-Amino-5-iodopyridine, 1H-Pyrazole, CuI, and K₃PO₄.

-

Degassing: Evacuate and backfill with Argon three times to remove trace oxygen (critical to prevent catalyst oxidation).

-

Liquid Addition: Add anhydrous DMSO followed by the DMEDA ligand via syringe.[1]

-

Thermal Activation: Seal the vessel and heat to 110°C for 12–16 hours. The reaction mixture should turn a deep blue/green color initially, eventually settling into a dark suspension.[1]

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove inorganic salts. Wash the filtrate with Brine (3x) to remove DMSO.

-

Purification: Concentrate the organic layer.[1] Purify via flash column chromatography (SiO₂) using a gradient of Hexanes:EtOAc (50:50 to 0:100).

Synthesis Workflow Diagram

Figure 1: Optimized Copper-Catalyzed Cross-Coupling Workflow.

Medicinal Chemistry Applications

This molecule is not merely an intermediate; it is a pharmacophore chimera .[1]

Mechanism of Action (Kinase Binding):

-

Hinge Region Binding: The 2-aminopyridine moiety functions as a classic Adenine mimetic.[1] The pyridine nitrogen accepts a hydrogen bond from the backbone amide (e.g., Met residue in JAKs), while the exocyclic amine donates a hydrogen bond to the backbone carbonyl.[1]

-

Gatekeeper Access: The C5-pyrazole ring is rigid and planar.[1] It projects deeply into the ATP-binding pocket, often positioning itself near the "gatekeeper" residue.[1] Substitution on the pyrazole ring (C3/C4) allows medicinal chemists to tune selectivity between kinase families (e.g., JAK vs. SRC) by exploiting steric clashes with larger gatekeeper residues.

SAR Logic Diagram

Figure 2: Pharmacophore dissection of the scaffold for Kinase Inhibition.

Analytical Characterization (Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Pyridine: Look for the distinctive signals of the pyridine ring.[1][2] The proton at C6 (adjacent to the pyrazole) will be deshielded, appearing as a doublet (d) around δ 8.3–8.5 ppm. The C3 proton (ortho to amine) will be shielded, appearing upfield (δ 6.5–6.7 ppm).

-

Pyrazole: The pyrazole protons typically appear as a set of doublets or triplets (depending on coupling) in the δ 6.4–8.0 ppm range. The proton at the 4-position of the pyrazole is often the most shielded of the aromatic set.[1]

-

Amine: A broad singlet (exchangeable with D₂O) around δ 6.0 ppm corresponding to the -NH₂ group.[1]

-

-

LC-MS:

-

Expect a clear [M+H]⁺ peak at 161.1 m/z .

-

Retention time should be early in reverse-phase (C18) chromatography due to the polarity of the amine.[1]

-

References

-

Roy, S., et al. (2017). "Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine."[1][3][4] RSC Advances, 7, 44842-44847.[1] [1]

-

Yan, R.L., et al. (2012).[5] "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines." Journal of Organic Chemistry, 77(4), 2024–2028. (Demonstrates Cu-catalysis compatibility with aminopyridines). [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 165368555 (Related Pyrazole-Pyridine structures). [1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. dau.url.edu [dau.url.edu]

- 3. researchgate.net [researchgate.net]

- 4. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]

- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]

The Pyrazolylpyridine Scaffold: A Privileged Core for Diverse Biological Targets

An In-depth Technical Guide for Drug Discovery Professionals

The pyrazolylpyridine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, demonstrating remarkable versatility in binding to a wide array of biological targets. Its unique electronic properties and conformational flexibility have made it a cornerstone in the development of numerous therapeutic agents. This guide provides a comprehensive overview of the key biological targets of pyrazolylpyridine derivatives, with a focus on their applications in oncology, inflammation, infectious diseases, and neurological disorders. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and explore the synthetic strategies that underpin the generation of these potent molecules.

Protein Kinases: The Premier Target for Pyrazolylpyridine Derivatives

Protein kinases, enzymes that regulate a vast number of cellular processes, represent the most prominent class of biological targets for pyrazolylpyridine scaffolds. The pyrazolylpyridine core often acts as a hinge-binding motif, effectively competing with ATP for the kinase's active site. This has led to the development of several highly successful kinase inhibitors, some of which have gained regulatory approval or are in late-stage clinical trials.[1][2]

Receptor Tyrosine Kinases (RTKs)

1.1.1. RET (Rearranged during Transfection) Kinase

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[3] Activating mutations and fusions in the RET gene are oncogenic drivers in a variety of cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.

-

Selpercatinib (LOXO-292): A highly selective and potent RET kinase inhibitor, selpercatinib, features a pyrazolo[1,5-a]pyridine core.[1][2] It has received regulatory approval for the treatment of RET-driven cancers.[1]

Compound Target(s) IC50 (nM) Disease Indication Selpercatinib RET (wild-type) 1 RET fusion-positive NSCLC, thyroid cancer RET V804M 2 RET M918T 2 -

Mechanism of Action: Selpercatinib binds to the ATP-binding pocket of the RET kinase domain, effectively blocking its phosphorylation and downstream signaling through pathways such as RAS/MAPK and PI3K/Akt.[3]

RET Signaling Pathway

Caption: Simplified RET signaling pathway and the inhibitory action of Selpercatinib.

1.1.2. c-Met (Hepatocyte Growth Factor Receptor)

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and morphogenesis.[4] Aberrant c-Met signaling is implicated in the development and metastasis of numerous cancers.

-

Glumetinib (SCC244): A pyrazolylpyridine-based c-Met inhibitor that has shown promise in clinical trials.

-

Compound 5a: A novel pyrazolo[3,4-b]pyridine derivative demonstrating potent and selective c-Met inhibition.

| Compound | Target | IC50 (nM) | Cancer Cell Line (IC50, µM) |

| Glumetinib | c-Met | - | - |

| Compound 5a | c-Met | 4.27 | HepG2 (3.42) |

c-Met Signaling Pathway

Caption: Overview of the c-Met signaling cascade and its inhibition by pyrazolylpyridine derivatives.

Serine/Threonine Kinases

1.2.1. PIM Kinases

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are proto-oncogenes involved in cell survival, proliferation, and apoptosis.[5][6] Their overexpression is associated with various hematological malignancies and solid tumors.

-

Frag-2: A pyrazolopyridine fragment that demonstrates pan-PIM kinase inhibitory activity.

| Compound | Target | IC50 (µM) |

| Frag-2 | PIM-1 | 0.2 |

| PIM-2 | 0.8 | |

| PIM-3 | 0.3 |

PIM-1 Signaling and Experimental Workflow

Caption: PIM-1's role in apoptosis and a typical workflow for its inhibition assay.

1.2.2. Other Notable Kinase Targets

-

Olverembatinib (HQP1351): A multi-kinase inhibitor with a pyrazolopyridine core, targeting BCR-ABL and other kinases.[7][8][9]

-

Camonsertib (RP-3500): An ATR kinase inhibitor containing a pyrazolopyridine moiety, currently in clinical development.[10][11][12][13][14]

-

TBK1 (TANK-binding kinase 1): Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key regulator of innate immunity.

Enzymes in the Inflammatory Cascade

Pyrazolylpyridine and related pyrazole scaffolds have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade.

Cyclooxygenase (COX)

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[15]

-

Celecoxib: A well-known selective COX-2 inhibitor, celecoxib, features a diaryl pyrazole structure.[6][16][17][18][19] While not a pyrazolylpyridine, its mechanism of action provides a rationale for targeting COX-2 with related scaffolds.

| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | COX-2 | - | >100 |

Lipoxygenase (LOX)

Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids to produce leukotrienes and other inflammatory mediators.[15]

-

Zileuton: A 5-lipoxygenase inhibitor used in the treatment of asthma. Pyrazole-containing compounds have been investigated as LOX inhibitors.

Arachidonic Acid Cascade

Caption: The arachidonic acid cascade, highlighting the roles of COX and LOX enzymes.

Antimicrobial Targets

The pyrazolylpyridine scaffold has also been incorporated into compounds with promising antimicrobial activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

Pyrazolopyridine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Pyrazolo[3,4-b]pyridines | Staphylococcus aureus | 1.95 - 125 |

| Escherichia coli | 3.9 - 250 |

Antifungal Activity

Certain pyrazolylpyridine derivatives have demonstrated potent activity against pathogenic fungi.

| Compound Class | Fungal Strain | MIC (µg/mL) |

| Pyrazolopyridines | Candida albicans | 0.49 - 62.5 |

| Aspergillus fumigatus | 1.95 - 125 |

Targets in the Central Nervous System

The structural features of pyrazolylpyridines also lend themselves to targeting proteins within the central nervous system, offering potential treatments for neurological disorders.

Monoamine Oxidase (MAO)

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease. Pyrazoline derivatives, structurally related to pyrazolylpyridines, have been investigated as MAO inhibitors.

Synthetic Strategies for Pyrazolylpyridine Scaffolds

The synthesis of pyrazolylpyridine cores can be achieved through various routes, often involving the condensation of a pyrazole precursor with a suitable three-carbon synthon.

General Synthesis of Pyrazolo[1,5-a]pyridines

A common method for the synthesis of pyrazolo[1,5-a]pyridines involves the reaction of 3-amino-pyrazoles with 1,3-dicarbonyl compounds or their equivalents.[11]

General Synthetic Scheme

Caption: A generalized synthetic route to pyrazolo[1,5-a]pyrimidines.

Experimental Protocols for Target Validation

The validation of pyrazolylpyridine derivatives as inhibitors of their respective targets requires robust and reproducible experimental assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][2][10][20][21]

Step-by-Step Methodology:

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the test compound (pyrazolylpyridine derivative) or vehicle (DMSO).

-

Add 2 µL of the target kinase (e.g., RET, PIM-1) at a predetermined concentration.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

-

ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism in a suitable broth.

-

-

Serial Dilution of Test Compound:

-

Perform a two-fold serial dilution of the pyrazolylpyridine derivative in a 96-well microtiter plate containing broth.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

-

Incubation:

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Conclusion and Future Perspectives

The pyrazolylpyridine scaffold has proven to be a highly versatile and valuable core structure in drug discovery. Its ability to effectively target a diverse range of biological macromolecules, particularly protein kinases, has led to the development of life-saving medicines. The ongoing exploration of this scaffold's potential in treating inflammatory, infectious, and neurological diseases promises to yield new therapeutic breakthroughs. Future research will likely focus on the development of more selective and potent pyrazolylpyridine derivatives, as well as the exploration of novel biological targets for this remarkable heterocyclic system.

References

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.). Retrieved from [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. (n.d.). Retrieved from [Link]

-

CAMONSERTIB - gsrs. (n.d.). Retrieved from [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. (n.d.). Retrieved from [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. (n.d.). Retrieved from [Link]

-

SELPERCATINIB - New Drug Approvals. (2019, July 9). Retrieved from [Link]

-

DOT Language - Graphviz. (2024, September 28). Retrieved from [Link]

-

User Guide — graphviz 0.21 documentation. (n.d.). Retrieved from [Link]

-

Graphviz: How to go from .dot to a graph? - Stack Overflow. (2009, September 29). Retrieved from [Link]

-

New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed. (2018, May 25). Retrieved from [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (n.d.). Retrieved from [Link]

-

Drawing graphs with dot - Graphviz. (2015, January 5). Retrieved from [Link]

-

Command Line | Graphviz. (2025, October 29). Retrieved from [Link]

-

Schematic diagram of arachidonic acid cascade. - ResearchGate. (n.d.). Retrieved from [Link]

-

Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science. (2021, June 6). Retrieved from [Link]

-

Attributes - Graphviz. (2024, July 28). Retrieved from [Link]

-

Design, Synthesis, and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - NIH. (2023, August 28). Retrieved from [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved from [Link]

-

The role of Pim-1 kinases in inflammatory signaling pathways - PMC - NIH. (2024, July 30). Retrieved from [Link]

-

The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes. (n.d.). Retrieved from [Link]

-

Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

-

An overview of the c-MET signaling pathway - PMC. (n.d.). Retrieved from [Link]

-

Definition of camonsertib - NCI Drug Dictionary - National Cancer Institute. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. (2022, May 24). Retrieved from [Link]

-

camonsertib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

-

Pyrazolopyridines - Wikipedia. (n.d.). Retrieved from [Link]

-

Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (n.d.). Retrieved from [Link]

-

Molecular structures of olverembatinib (A), as well as imatinib (B),... - ResearchGate. (n.d.). Retrieved from [Link]

-

Arachidonic acid cascade. This scheme illustrates the main elements of... - ResearchGate. (n.d.). Retrieved from [Link]

-

Camonsertib - Wikipedia. (n.d.). Retrieved from [Link]

-

Olverembatinib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]

-

The arachidonic acid cascade. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

What are the ingredients in Celebrex (celecoxib)? - Dr.Oracle. (2025, July 13). Retrieved from [Link]

-

celebrex - accessdata.fda.gov. (n.d.). Retrieved from [Link]

-

Dynamic Simulations on the Arachidonic Acid Metabolic Network - PMC. (n.d.). Retrieved from [Link]

-

Chemical structure of selpercatinib, pralsetinib, TPX-0046, and zetletinib. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. GSRS [precision.fda.gov]

- 3. Pyrazolopyridines - Wikipedia [en.wikipedia.org]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dot | Graphviz [graphviz.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Olverembatinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Olverembatinib (HQP1351, GZD824) | Multikinase inhibitor | Probechem Biochemicals [probechem.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Facebook [cancer.gov]

- 13. camonsertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Camonsertib - Wikipedia [en.wikipedia.org]

- 15. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Celecoxib - Wikipedia [en.wikipedia.org]

- 18. 169590-42-5 CAS MSDS (Celecoxib) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 19. droracle.ai [droracle.ai]

- 20. Selpercatinib - Wikipedia [en.wikipedia.org]

- 21. selleckchem.com [selleckchem.com]

The Pyrazolo[1,5-a]pyridine Scaffold: A Technical Guide to SAR and Kinase Selectivity

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyridine analogs, a privileged scaffold in modern drug discovery. While "pyrazolylpyridine" can structurally refer to linked bi-heteroaryl systems, this guide focuses on the fused pyrazolo[1,5-a]pyridine architecture, which has emerged as a critical ATP-mimetic in kinase inhibitor design (e.g., p38 MAPK, Trk, and ERK inhibitors). This document provides synthetic protocols, mechanistic binding insights, and optimization strategies for medicinal chemists.

The Scaffold Architecture: Why It Matters

The pyrazolo[1,5-a]pyridine core is an aromatic bicycle that functions as a bioisostere of the purine ring found in ATP. Its utility in medicinal chemistry stems from three specific architectural features:

-

N-Bridgehead Geometry: The nitrogen atom at the bridgehead (N1) and the adjacent nitrogen (N2) create a planar, electron-rich motif capable of accepting hydrogen bonds, mimicking the N1/N3 interaction of adenine in the kinase hinge region.

-

Vectorial Modularity: The scaffold offers distinct vectors for substitution that map to specific pockets within the enzyme active site:

-

C-2/C-3 Positions: Orient towards the "gatekeeper" residue and the hydrophobic back pocket.

-

C-4 to C-7 (Pyridine Ring): Project towards the solvent-exposed front, allowing for solubility-enhancing modifications (e.g., morpholine or piperazine appendages) without disrupting the core binding mode.

-

-

Metabolic Stability: Compared to the related pyrazolo[1,5-a]pyrimidine, the pyridine variant often exhibits improved oxidative stability (lacking the susceptible C-4/C-6 nitrogens of the pyrimidine).

Synthetic Strategies: Field-Proven Protocols

To generate SAR libraries effectively, robust synthetic routes are required. Two primary methodologies dominate the field: the classical [3+2] Cycloaddition and the modern Cross-Dehydrogenative Coupling (CDC) .

Protocol A: [3+2] Cycloaddition (The "Workhorse" Method)

This method is preferred for generating diverse C-2/C-3 substituted analogs. It involves the reaction of N-aminopyridines with alkynes.[1][2]

Mechanism: The N-aminopyridine undergoes base-mediated deprotonation to form a pyridinium ylide, which acts as a 1,3-dipole reacting with an alkyne dipolarophile.

Step-by-Step Methodology:

-

Reagents: 1-Aminopyridinium iodide (1.0 equiv), Propiolate or Acetylenic ester (1.2 equiv), K₂CO₃ (2.5 equiv).

-

Solvent System: DMF or Acetonitrile (Anhydrous). Note: Water content <0.1% is critical to prevent hydrolysis of the ylide intermediate.

-

Reaction:

-

Suspend the salt and base in solvent under Argon.

-

Add the alkyne dropwise at 0°C.

-

Allow to warm to RT and stir for 4–12 hours (Monitor via TLC/LCMS).

-

-

Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Point: The formation of the blue-fluorescent pyrazolo[1,5-a]pyridine core is often visible under UV (254/365 nm) on TLC.

Protocol B: C-H Functionalization (Late-Stage Diversification)

For modifying the pyridine ring (C-4 to C-7) after the core is built, Palladium-catalyzed C-H activation is the standard.

Methodology (C-3 Arylation):

-

Reagents: Pyrazolo[1,5-a]pyridine core, Aryl bromide, Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃.

-

Conditions: Toluene, 110°C, sealed tube, 12h.

-

Insight: This allows "scaffold hopping" by keeping the core constant and varying the aryl group to probe the hydrophobic pocket.

SAR Deep Dive: Mapping the Kinase Pocket

The SAR of this scaffold is best understood by mapping substituents to the ATP-binding site of a typical kinase (e.g., p38 MAPK or Trk).

Table 1: SAR Optimization Matrix

| Position | Chemical Space | Biological Function | Optimization Logic |

| N-1 / N-2 | Core Heteroatoms | Hinge Binder | Must remain unsubstituted to accept H-bonds from the backbone amide (e.g., Met592 in Trk). |

| C-3 | Aryl, Heteroaryl, Halogen | Gatekeeper Interaction | Bulky aromatic groups here lock the conformation and fill the hydrophobic pocket II. A 3-iodo or 3-bromo group is a potent starting point for further coupling. |

| C-2 | Alkyl, Amide, Ester | Steric/Electronic Tuning | Small alkyls (Me, Et) often improve potency by twisting the C-3 aryl group into a non-planar conformation, relieving steric clash with the gatekeeper residue. |

| C-7 | Amino, Ether, Solubilizers | Solvent Interface | Ideal position for polar groups (e.g., N-methylpiperazine) to improve ADME properties without affecting binding affinity. |

Mechanistic Insight: The "Twist" Effect

In p38 MAPK inhibitors, a substituent at C-2 (e.g., a methyl group) forces the aryl ring at C-3 to rotate out of plane relative to the pyrazolo-pyridine core. This atropisomerism-like twist is often critical for selectivity, as it matches the specific dihedral angle required by the target kinase's hydrophobic pocket while clashing with the pockets of off-target kinases.

Visualizing the Mechanism

The following diagram illustrates the optimization cycle and the specific binding mode of a pyrazolo[1,5-a]pyridine inhibitor within the ATP pocket.

Caption: Figure 1. The Design-Make-Test-Analyze (DMTA) workflow for pyrazolo[1,5-a]pyridine optimization, highlighting the transition from core synthesis to targeted SAR modifications.

Case Study: Trk Kinase Inhibition

The Tropomyosin Receptor Kinase (Trk) family is a validated target for oncology.[3][4] Pyrazolo[1,5-a]pyridine analogs have demonstrated efficacy here by exploiting the Met592 residue in the hinge region.[3]

Experimental Workflow for Validation:

-

Enzymatic Assay: LanthaScreen Eu Kinase Binding Assay.

-

Cellular Assay: KM12 cell line proliferation (MTS assay).

-

Success Metric: Cellular EC₅₀ correlating within 10-fold of enzymatic IC₅₀.

-

-

Selectivity Profiling: Screen against a panel of 50+ kinases (focusing on VEGFR and CDK off-targets) to ensure the C-3 substituent provides adequate specificity.

Critical Troubleshooting

-

Issue: Low solubility (< 10 µM).

-

Solution: Introduce a morpholine or piperazine moiety at the C-6 or C-7 position of the pyridine ring. This utilizes the solvent-exposed region without incurring a steric penalty in the binding pocket.

-

Issue: Rapid metabolic clearance.

-

Solution: Block metabolic "soft spots" (e.g., electron-rich aryl rings at C-3) with Fluorine or Chlorine substitutions to prevent P450 oxidation.

References

-

MDPI Molecules. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link][4]

-

RSC Advances. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[3][4][6][7] Available at: [Link][1][2][3][5][7][8][9][10][11]

-

National Institutes of Health (PubMed). (2006). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors.[10] Available at: [Link]

-

ACS Medicinal Chemistry Letters. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Available at: [Link][2]

Sources

- 1. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of 5-(1H-Pyrazol-1-yl)pyridin-2-amine

Executive Summary & Strategic Rationale

This protocol details the optimized synthesis of 5-(1H-Pyrazol-1-yl)pyridin-2-amine (CAS: 885275-01-4), a critical scaffold in medicinal chemistry, particularly for Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors.

Mechanistic Approach: Ligand-Promoted Ullmann Coupling

While Palladium-catalyzed Buchwald-Hartwig amination is a standard tool for C-N bond formation, it often struggles with 2-aminopyridines due to the chelating nature of the free amino group (

Selected Route: Copper-catalyzed N-arylation (Modified Ullmann-Goldberg).

-

Why: Copper(I) systems, when stabilized by bidentate ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine or 1,10-phenanthroline, effectively tolerate the free amine at the 2-position. This bypasses the need for protection/deprotection steps, significantly improving atom economy and yield.

-

Key Insight: The use of a "hard" base (Cs₂CO₃ or K₃PO₄) and a diamine ligand facilitates the oxidative addition of the aryl halide to the Cu(I) center while preventing catalyst aggregation.

Reaction Scheme & Pathway

The synthesis involves the direct coupling of 5-bromo-2-aminopyridine with 1H-pyrazole using a CuI/Ligand catalytic system.

Caption: One-step ligand-promoted Ullmann coupling strategy avoiding amine protection.

Materials & Stoichiometry

Safety Note: 5-Bromo-2-aminopyridine is an irritant. Copper(I) iodide is toxic to aquatic life. Perform all weighing and reactions in a fume hood.

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (for 5 mmol scale) | Role |

| 5-Bromo-2-aminopyridine | 173.01 | 1.0 | 865 mg | Substrate |

| 1H-Pyrazole | 68.08 | 1.5 | 510 mg | Nucleophile |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 95 mg | Catalyst |

| Ligand * | ~142 | 0.2 | 142 mg (approx) | Stabilizer |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 3.26 g | Base |

| DMF (Anhydrous) | - | - | 10-15 mL | Solvent |

*Recommended Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (CAS: 67579-81-1) or 1,10-Phenanthroline.

Detailed Experimental Protocol

Phase 1: Setup and Degassing (Critical)

The success of Cu-catalysis depends heavily on the exclusion of oxygen to prevent oxidation of Cu(I) to inactive Cu(II).

-

Vessel Prep: Oven-dry a 50 mL pressure tube (or Schlenk flask) equipped with a magnetic stir bar.

-

Solids Addition: Charge the tube with:

-

5-Bromo-2-aminopyridine (865 mg, 5.0 mmol)

-

1H-Pyrazole (510 mg, 7.5 mmol)

-

Cs₂CO₃ (3.26 g, 10.0 mmol)

-

CuI (95 mg, 0.5 mmol)

-

-

Inert Atmosphere: Cap the tube with a rubber septum. Evacuate and backfill with Nitrogen (

) or Argon three times. -

Solvent & Ligand: Under a positive pressure of

:-

Inject anhydrous DMF (10 mL).

-

Inject the Ligand (trans-N,N'-Dimethylcyclohexane-1,2-diamine) (160 µL / ~142 mg).

-

-

Sparging: Bubble

directly into the solution for 5-10 minutes to remove dissolved oxygen. -

Sealing: Quickly replace the septum with a Teflon screw cap and seal tightly.

Phase 2: Reaction[3]

-

Heating: Place the sealed tube in a pre-heated oil block at 110°C .

-

Monitoring: Stir vigorously (800+ rpm). The reaction typically requires 16 to 24 hours .

-

TLC Check: Eluent 5% MeOH in DCM. The starting bromide (Rf ~0.4) should disappear; the product is more polar (Rf ~0.2-0.3) and may fluoresce under UV.

-

Phase 3: Workup

-

Cooling: Allow the mixture to cool to room temperature.

-

Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL) and Water (50 mL).

-

Filtration: If a heavy precipitate (inorganic salts) persists, filter through a pad of Celite to prevent emulsion. Wash the pad with EtOAc.

-

Extraction: Transfer to a separatory funnel. Separate layers. Extract the aqueous layer 2x with EtOAc (30 mL).

-

Washing: Combine organic layers. Wash with:

-

Water (2 x 30 mL) – Critical to remove DMF.

-

Brine (1 x 30 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution.

-

Start: 100% DCM.

-

Gradient: 0%

5% MeOH in DCM (or 50%

-

-

Isolation: Collect fractions containing the product. Evaporate solvent to yield an off-white to pale yellow solid.

Workflow Visualization

Caption: Operational workflow for the synthesis of 5-(1H-Pyrazol-1-yl)pyridin-2-amine.

Analytical Validation

Successful synthesis must be validated against the following expected data:

-

Physical State: Pale yellow to off-white solid.

-

MS (ESI+): Calculated

; Observed -

1H NMR (400 MHz, DMSO-d6):

- 8.35 (d, J=2.5 Hz, 1H, Pyridine H-6) – Shifted downfield due to pyrazole.

- 8.30 (d, J=2.2 Hz, 1H, Pyrazole H-4)

- 7.80 (dd, J=8.8, 2.5 Hz, 1H, Pyridine H-4)

- 7.68 (d, J=1.5 Hz, 1H, Pyrazole H-3)

- 6.55 (d, J=8.8 Hz, 1H, Pyridine H-3)

- 6.45 (t, J=2.0 Hz, 1H, Pyrazole H-5)

-

6.10 (s, 2H,

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or oxidation. | Ensure rigorous degassing. Use fresh CuI (should be white/tan, not green). Increase Ligand to 20 mol%. |

| Blue/Green Reaction Mixture | Oxidation of Cu(I) to Cu(II). | The seal leaked. Repeat with a new septum and tighter seal. |

| Product stuck in DMF | Inefficient workup. | DMF is hard to extract. Wash organic layer 3x with water, or use LiCl solution to help partition DMF into the aqueous phase. |

| Starting Material Remains | Substrate inhibition. | Add 10-20 mol% more CuI and Ligand. Increase temp to 120°C (carefully). |

References

-

RSC Advances (2017):Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine.

-

Demonstrates the viability of Cu-catalyzed coupling on unprotected 2-amino-5-bromopyridine.[3]

-

-

BenchChem Protocols:Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine.

- Provides analogous conditions for pyrazine derivatives using carbon

-

Journal of Organic Chemistry (2004):Copper-Catalyzed Coupling of Aryl Iodides and Bromides with Pyrazoles.

- Foundational text on Ligand-Promoted Ullmann coupling for nitrogen heterocycles.

-

Vertex AI Search:Consolidated search results for CAS 885275-01-4 synthesis.

Sources

Application Notes and Protocols for In Vivo Xenograft Models in the Preclinical Evaluation of Pyrazolylpyridine Drug Candidates

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the effective use of in vivo xenograft models for the preclinical assessment of pyrazolylpyridine-based therapeutic agents. Pyrazolopyridines represent a privileged scaffold in kinase inhibitor discovery, with several candidates demonstrating significant anti-cancer potential.[1][2][3] The transition from in vitro discovery to clinically relevant data necessitates robust and well-characterized animal models. This document outlines the strategic selection of xenograft models, provides detailed, field-proven protocols for their establishment and use, and explains the critical scientific principles that ensure data integrity and translational relevance.

Introduction: The Pyrazolylpyridine Scaffold and the Imperative for In Vivo Xenograft Modeling

Pyrazolopyridines have emerged as a highly successful heterocyclic core in the design of kinase inhibitors for targeted cancer therapy.[1][3] Their unique structure facilitates critical hydrogen bonding interactions within the ATP-binding pockets of various kinases, leading to potent and often selective inhibition.[2] Several pyrazolylpyridine-based drugs have received regulatory approval or are in late-stage clinical trials, targeting kinases such as CDK, Src, and c-Met, which are implicated in colorectal cancer, melanoma, and leukemia.[1][3]

While initial screening and optimization of these compounds occur in vitro, a comprehensive understanding of their therapeutic potential, encompassing pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicity, can only be achieved within a complex biological system. In vivo xenograft models, which involve the implantation of human tumor tissue or cells into immunodeficient mice, serve as a cornerstone for the preclinical evaluation of these drug candidates.[4][5] These models bridge the critical gap between laboratory research and human clinical trials, providing essential data to inform go/no-go decisions in the drug development pipeline.[6]

Strategic Selection of Xenograft Models: A Critical First Step

The choice of xenograft model is paramount and directly influences the translational value of the study. The two primary types of xenograft models are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).

Cell Line-Derived Xenograft (CDX) Models

CDX models are established by implanting cultured human cancer cell lines into immunodeficient mice.[6][7] These models have been a gold standard in preclinical cancer research for decades.[4][5]

-

Causality Behind the Choice: CDX models are highly reproducible, cost-effective, and exhibit predictable growth kinetics, making them ideal for large-scale screening studies and initial efficacy testing.[6][7] They are particularly useful when the pyrazolylpyridine candidate targets a specific genetic mutation or signaling pathway that is well-characterized in a commercially available cell line.

-

Limitations to Consider: A significant drawback is that long-term in vitro culture can lead to genetic drift and altered phenotypes, making the cell lines less representative of the original patient tumor.[8]

Patient-Derived Xenograft (PDX) Models

PDX models are created by directly implanting fresh tumor tissue from a cancer patient into an immunodeficient mouse.[8][9][10] This approach avoids the selective pressures of in vitro culture.

-

Causality Behind the Choice: PDX models are considered more clinically relevant as they retain the histological and genetic characteristics of the original tumor, including its heterogeneity and stromal architecture.[11][12][13] This fidelity makes them superior for predicting clinical outcomes and studying mechanisms of drug resistance.[14][15][16]

-

Limitations to Consider: PDX models are more resource-intensive, have variable tumor take-rates, and exhibit slower growth compared to CDX models.[17]

Subcutaneous vs. Orthotopic Implantation

The site of tumor implantation also has significant implications for the study's outcome.

-

Subcutaneous Models: In this approach, tumor cells or fragments are implanted into the flank of the mouse. This is a technically straightforward method that allows for easy and accurate measurement of tumor volume.[7][18] It is the most common method for initial efficacy studies.

-

Orthotopic Models: Here, the tumor is implanted into the corresponding organ of origin (e.g., lung cancer cells into the lung).[18][19] Orthotopic models more accurately mimic the tumor microenvironment, which can influence drug efficacy and metastasis.[14][19] These models are more complex to establish and often require imaging modalities to monitor tumor growth.

| Model Type | Key Advantages | Key Disadvantages | Best Suited For |

| CDX (Subcutaneous) | High reproducibility, cost-effective, rapid growth, easy tumor measurement.[6][7] | Less clinical relevance due to in vitro adaptation.[8] | Initial efficacy screening, dose-response studies. |

| PDX (Subcutaneous) | High clinical relevance, preserves tumor heterogeneity.[11][12] | Higher cost, variable take-rates, slower growth.[17] | Efficacy in clinically relevant models, biomarker discovery.[14] |

| Orthotopic (CDX/PDX) | Mimics tumor microenvironment, allows for metastasis studies.[14][19] | Technically challenging, difficult tumor monitoring. | Advanced efficacy studies, metastasis research. |

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in strict accordance with institutional and national guidelines for the humane care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Key considerations include the use of anesthesia for all surgical procedures, regular monitoring of animal health, and defined endpoints to minimize pain and distress.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram illustrates a typical workflow for evaluating a pyrazolylpyridine drug candidate in a xenograft model.

Caption: General workflow for preclinical xenograft studies.

Detailed Protocols

Protocol: Establishment of a Subcutaneous CDX Model

This protocol describes the establishment of a subcutaneous xenograft model using cultured cancer cells.

Materials:

-

Appropriate human cancer cell line

-

Culture medium and supplements

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® or similar basement membrane matrix (optional, but can improve tumor take-rate)

-

6-8 week old immunodeficient mice (e.g., Athymic Nude, SCID, or NSG)

-

Syringes (1 mL) and needles (25-27 gauge)

-

Calipers

-

Anesthetic agent

Procedure:

-

Cell Culture: Culture the selected cancer cell line according to the supplier's recommendations. Ensure cells are in the exponential growth phase and have high viability (>95%).

-

Cell Harvest:

-

Aspirate the culture medium.

-

Wash cells with sterile PBS.

-

Add trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.

-

-

Cell Counting and Viability:

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Assess cell viability using Trypan Blue exclusion.

-

-

Preparation of Cell Inoculum:

-

Centrifuge the required number of cells and resuspend the pellet in the desired volume of PBS or a PBS/Matrigel® mixture (typically 1:1 ratio).

-

The final cell concentration should be between 1x10^6 and 10x10^7 cells per 100-200 µL. Keep the cell suspension on ice.

-

-

Implantation:

-

Anesthetize the mouse.

-

Gently draw the cell suspension into a 1 mL syringe with a 25-27 gauge needle, avoiding air bubbles.

-

Wipe the injection site (typically the right flank) with an alcohol swab.

-

Pinch the skin and insert the needle subcutaneously.

-

Slowly inject the cell suspension (100-200 µL).

-

Withdraw the needle and monitor the mouse until it recovers from anesthesia.

-

-

Tumor Monitoring:

-

Begin monitoring for tumor formation 3-7 days post-implantation.

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Protocol: Establishment of a Subcutaneous PDX Model

This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.[20]

Materials:

-

Fresh patient tumor tissue collected under sterile conditions

-

Transport medium (e.g., RPMI with antibiotics)

-

Sterile scalpels and forceps

-

Matrigel® (optional)

-

6-8 week old highly immunodeficient mice (e.g., NSG or SCID)[17]

-

Trocar or 18-gauge needle (for tissue fragment implantation)

-

Anesthetic agent

Procedure:

-

Tissue Acquisition: Obtain fresh tumor tissue from surgery or biopsy within 2-4 hours.[21] Place the tissue in sterile transport medium on ice.

-

Tissue Processing:

-

In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.

-

Remove any non-tumorous tissue.

-

Mince the tumor tissue into small fragments (1-2 mm³).[20]

-

-

Implantation:

-

Anesthetize the mouse.

-

Make a small incision in the skin on the flank.

-

Using forceps, create a small subcutaneous pocket.

-

Implant 1-3 tumor fragments into the pocket.

-

Alternatively, suspend fragments in Matrigel® and inject using a trocar or wide-bore needle.[17]

-

Close the incision with surgical clips or sutures.

-

-

Post-Operative Care and Monitoring:

-

Monitor the mouse for recovery and signs of infection.

-

Tumor growth in PDX models can be slow; allow several weeks to months for palpable tumors to form.

-

Once tumors reach approximately 1000-1500 mm³, they can be harvested and passaged to expand the model for efficacy studies.

-

Protocol: Drug Administration and Efficacy Evaluation

Procedure:

-

Tumor Growth and Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).

-

Drug Formulation and Administration:

-

Prepare the pyrazolylpyridine drug candidate in a suitable vehicle.

-

Administer the drug via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection). Dosing frequency and duration will be determined by the drug's pharmacokinetic properties.

-

The control group should receive the vehicle only.

-

-

Monitoring:

-

Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is typically calculated using the formula: Volume = (Length x Width²) / 2 .

-

Monitor for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

-

Endpoint:

-

The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when the mice show signs of excessive morbidity.

-

At the endpoint, mice are euthanized, and tumors, blood, and other relevant tissues are collected for further analysis.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Integrating PK/PD studies is crucial for understanding the relationship between drug exposure and therapeutic effect.[15][22]

-

Pharmacokinetics (PK): This involves measuring the concentration of the pyrazolylpyridine drug candidate in the blood and tumor tissue over time.[23] This data helps to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile and ensures that therapeutically relevant concentrations are achieved in the tumor.

-

Pharmacodynamics (PD): This involves measuring the biological effect of the drug on its target.[22] For a pyrazolylpyridine kinase inhibitor, this could involve:

-

Target Engagement: Measuring the phosphorylation status of the target kinase or its downstream substrates in tumor lysates via Western blot or ELISA.

-

Cellular Effects: Assessing changes in proliferation (e.g., Ki-67 staining) or apoptosis (e.g., TUNEL assay) in tumor sections.[24]

-

The following diagram illustrates the relationship between PK, PD, and efficacy.

Caption: The interplay of PK, PD, and efficacy.

Data Interpretation and Self-Validation

A robust study design incorporates self-validating systems. This includes:

-

Vehicle Control Group: Essential for establishing the baseline tumor growth rate.

-

Positive Control: If available, a standard-of-care compound can be used to validate the sensitivity of the model.

-

Dose-Response: Evaluating multiple dose levels of the pyrazolylpyridine candidate can establish a clear relationship between exposure and efficacy.

-

PK/PD Correlation: Demonstrating that tumor growth inhibition correlates with target modulation provides strong evidence of on-target drug activity.

Conclusion

In vivo xenograft models are indispensable tools for the preclinical evaluation of pyrazolylpyridine drug candidates. A thoughtful approach to model selection, adherence to rigorous and ethical protocols, and the integration of PK/PD analyses are critical for generating reliable and translatable data. This guide provides a foundational framework to assist researchers in designing and executing meaningful in vivo studies that can confidently advance promising anti-cancer therapeutics toward clinical development.

References

-

NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

-

Biocompare. Cell Line-Derived Xenograft (CDX) Models. [Link]

-

Biocompare. Patient-Derived Xenograft (PDX) Models. [Link]

-

Charles River Laboratories. Patient-Derived Xenograft (PDX) Models. [Link]

-

MDPI. (2020). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. [Link]

-

Champions Oncology. Cell Line-derived Xenograft (CDX) Models. [Link]

-

Genesis Drug Discovery & Development. Patient-Derived Xenograft Models (PDX). [Link]

-

PubMed Central. (2018). Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract. [Link]

-

PubMed Central. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

-

PubMed Central. (2014). Patient-derived tumour xenografts as models for oncology drug development. [Link]

-

Crown Bioscience. (2017). The Beginners Guide to Patient-Derived Xenograft (PDX) Models. [Link]

-

Crown Bioscience. (2023). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

-

Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

-

PubMed Central. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. [Link]

-

RSC Publishing. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. [Link]

-

PNAS. (2024). Next-generation anti-DLL3 radiopharmaceuticals targeting high-grade neuroendocrine lung and prostate cancers. [Link]

-

ResearchGate. (2015). Patient-derived xenograft models for oncology drug discovery. [Link]

-

Antineo. Cell-Derived Xenografts. [Link]

-

ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

-

Reaction Biology. Xenograft Models For Drug Discovery. [Link]

-

RSC Publishing. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

-

PubMed Central. (2011). Pharmacodynamic Modelling of Biomarker Data in Oncology. [Link]

-

Charles River Laboratories. CDX Model Studies in Mice. [Link]

-

Neobiolab. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. [Link]

-

PubMed Central. (2015). Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. [Link]

-

ACS Publications. (2020). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. [Link]

-

Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. [Link]

-

OAE Publishing Inc. (2015). Patient-derived xenograft models for oncology drug discovery. [Link]

-

PubMed Central. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]

-

PLOS One. (2014). Establishment and Characterization of 7 Novel Hepatocellular Carcinoma Cell Lines from Patient-Derived Tumor Xenografts. [Link]

-

ACS Publications. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. [Link]

-

ACS Publications. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [Link]

-

PubMed. (2021). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. [Link]

-

Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. [Link]

-

MDPI. (2024). Targeted RNA Degradation by RIBOTACs: A Novel Therapeutic Avenue for Ophthalmic Diseases. [Link]

-

TD2 Precision Oncology. Patient Derived Xenograft (PDX) Models. [Link]

Sources

- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. blog.crownbio.com [blog.crownbio.com]

- 7. biocompare.com [biocompare.com]

- 8. blog.crownbio.com [blog.crownbio.com]

- 9. criver.com [criver.com]

- 10. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]

- 11. biocompare.com [biocompare.com]

- 12. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. f.oaes.cc [f.oaes.cc]

- 17. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell-Derived Xenografts - Antineo [antineo.fr]

- 19. reactionbiology.com [reactionbiology.com]

- 20. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Pharmacodynamic Modelling of Biomarker Data in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

Synthesis and Evaluation of Pyrazolopyridine Derivatives as Potent ALK5 Inhibitors: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Promise of Targeting ALK5

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is a key driver in the pathogenesis of numerous diseases, most notably fibrosis and cancer. The Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for TGF-β, represents a pivotal node in this signaling cascade.[2] Upon binding of TGF-β, ALK5 is recruited and phosphorylated by the type II receptor, leading to the activation of its kinase domain. Activated ALK5 then phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3, which subsequently translocate to the nucleus to regulate gene expression.[2]

The central role of ALK5 in mediating the pro-fibrotic and tumor-promoting effects of TGF-β has established it as a high-value therapeutic target. Inhibition of ALK5 kinase activity presents a promising strategy to counteract these pathological processes. Among the various chemical scaffolds explored for ALK5 inhibition, pyrazolopyridine derivatives have emerged as a particularly promising class of compounds, demonstrating high potency and selectivity.[3] This guide provides a comprehensive overview of the synthesis of pyrazolopyridine derivatives and detailed protocols for their evaluation as ALK5 inhibitors, designed to empower researchers in their drug discovery efforts.

The ALK5 Signaling Pathway: A Target for Therapeutic Intervention

The canonical TGF-β/ALK5 signaling pathway is a well-elucidated cascade of events that translates an extracellular signal into a transcriptional response. The key steps are outlined below:

Figure 1: The canonical TGF-β/ALK5 signaling pathway and the mechanism of action of pyrazolopyridine ALK5 inhibitors.

Synthetic Strategies for Pyrazolopyridine Scaffolds

The pyrazolopyridine core can exist in several isomeric forms, with pyrazolo[1,5-a]pyridines and pyrazolo[3,4-b]pyridines being the most extensively studied scaffolds for kinase inhibitors. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold

A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves a multi-step sequence starting from a 5-aminopyrazole derivative. This approach allows for the introduction of diversity at various positions of the scaffold.

Figure 2: General synthetic workflow for pyrazolo[1,5-a]pyrimidine derivatives.[4]

Protocol 1: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine

This protocol details the synthesis of a key intermediate for the generation of a library of substituted pyrazolo[1,5-a]pyrimidine derivatives.[4]

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

-

To a solution of sodium ethanolate, add 5-amino-3-methylpyrazole and diethyl malonate.

-

Reflux the mixture to drive the condensation and cyclization reaction.

-

Upon completion, cool the reaction mixture and acidify to precipitate the dihydroxy-heterocycle product.

-

Filter, wash, and dry the solid to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

-

Treat the dihydroxy-heterocycle from Step 1 with phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to facilitate the chlorination.

-

Carefully quench the reaction with ice water and extract the product with an organic solvent.

-

Purify the crude product by chromatography to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

Step 3: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine

-

Dissolve the dichloro-intermediate from Step 2 in a suitable solvent.

-

Add morpholine and potassium carbonate.

-

Stir the reaction at room temperature. The greater reactivity of the chlorine atom at the 7-position directs the selective monosubstitution.[4]

-

After the reaction is complete, purify the product to obtain the title compound.

This key intermediate can then be further functionalized at the 5-position via various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, to generate a diverse library of potential ALK5 inhibitors.[4]

Synthesis of the Pyrazolo[3,4-b]pyridine Scaffold

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be efficiently achieved through the condensation of a 5-aminopyrazole with an α,β-unsaturated ketone.[4]

Protocol 2: General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

-

To a solution of the desired α,β-unsaturated ketone in DMF, add a solution of 5-amino-1-phenyl-pyrazole in ethanol at room temperature.[2]

-

Degas the reaction mixture and add ZrCl₄ as a catalyst.[2]

-

Stir the reaction mixture vigorously at 95 °C for 16 hours.[2]

-

After completion, concentrate the mixture in vacuo.

-

Perform a liquid-liquid extraction with chloroform and water.

-

Wash the combined organic extracts with water and brine, then dry over Na₂SO₄.

-

Concentrate the organic phase and purify the residue by flash column chromatography to afford the target pyrazolo[3,4-b]pyridine.[2]

Structure-Activity Relationship (SAR) of Pyrazolopyridine ALK5 Inhibitors

The potency of pyrazolopyridine derivatives as ALK5 inhibitors is highly dependent on the nature and position of substituents on the heterocyclic core. Systematic modification of these substituents allows for the exploration of the structure-activity relationship (SAR) and the optimization of inhibitory activity.

| Compound ID | Scaffold | R1 | R2 | ALK5 IC₅₀ (nM) |

| Example 1 | Pyrazolo[4,3-b]pyridine | 2,6-cis-dimethylpiperidine | H | 95 |

| Example 2 | Pyrazolo[3,4-c]pyridine | 2,6-cis-dimethylpiperidine | H | >1000 |

| Example 3 | Pyrazolo[4,3-d]pyrimidine | piperidine | H | 8.1 |

| Example 4 | Pyrazolo[4,3-d]pyrimidine | 2-methylpiperidine | H | 5.2 |

| Example 5 | Pyrazolo[4,3-d]pyrimidine | 2,6-cis-dimethylpiperidine | H | 2.5 |

Table 1: Exemplary SAR data for pyrazolopyridine and related derivatives as ALK2/ALK5 inhibitors. Data has been adapted and simplified for illustrative purposes.[3]

Key SAR Insights:

-

Core Scaffold: The arrangement of nitrogen atoms within the pyrazolopyridine core significantly impacts activity. For instance, a "nitrogen walk" from a pyrazolo[4,3-b]pyridine to a pyrazolo[3,4-c]pyridine can lead to a substantial loss of potency.[3] Conversely, the introduction of an additional nitrogen to form a pyrazolo[4,3-d]pyrimidine can dramatically enhance inhibitory activity.[3]

-

Substituents on Appended Rings: Modifications to substituents on rings attached to the core, such as a piperidine moiety, can fine-tune potency. The introduction of methyl groups on the piperidine ring, particularly in a cis-conformation, has been shown to improve ALK2/ALK5 inhibition.[3]

Biological Evaluation of Pyrazolopyridine Derivatives as ALK5 Inhibitors

A multi-tiered approach is essential for the comprehensive biological evaluation of newly synthesized pyrazolopyridine derivatives. This typically involves an initial in vitro biochemical assay to determine direct enzymatic inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

In Vitro Biochemical ALK5 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK5.

Protocol 3: In Vitro ALK5 Kinase Assay

-

Reaction Setup: In a 96-well plate, combine the purified recombinant ALK5 kinase domain, a suitable kinase substrate (e.g., a generic peptide substrate), and the pyrazolopyridine test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: Quantify the amount of ADP produced, which is directly proportional to the kinase activity. Commercially available kits, such as the ADP-Glo™ Kinase Assay, are commonly used for this purpose.

-

Data Analysis: Plot the percentage of ALK5 inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce ALK5 activity by 50%.

Cell-Based Assay: Western Blot for Phosphorylated SMAD2/3

This assay determines the ability of a compound to inhibit ALK5 activity within a cellular context by measuring the phosphorylation of its direct downstream target, SMAD2/3.

Figure 3: Workflow for Western blot analysis of pSMAD2/3.

Protocol 4: Western Blot Analysis of SMAD2/3 Phosphorylation

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) and grow to 80-90% confluency.

-

Serum-starve the cells overnight to reduce basal signaling.

-

Pre-treat the cells with various concentrations of the pyrazolopyridine inhibitor for a specified time (e.g., 1 hour).

-

Stimulate the cells with TGF-β (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes) to induce SMAD2/3 phosphorylation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated SMAD2/3 (pSMAD2/3).

-

As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total SMAD2/3.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the relative levels of pSMAD2/3 normalized to total SMAD2/3.

-

Cell-Based Assay: TGF-β-Responsive Luciferase Reporter Assay

This assay provides a quantitative measure of the transcriptional activity of the TGF-β/ALK5 signaling pathway.

Protocol 5: TGF-β/SMAD Luciferase Reporter Assay

-

Cell Transfection:

-

Co-transfect cells with a luciferase reporter plasmid containing SMAD-binding elements (SBEs) in its promoter and a constitutively active control reporter plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment:

-

After transfection, treat the cells with the pyrazolopyridine inhibitor and/or TGF-β as described in the Western blot protocol.

-

-

Cell Lysis and Luciferase Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the fold change in luciferase activity relative to the untreated control to determine the effect of the inhibitor on TGF-β-induced transcription.

-

Conclusion

The development of potent and selective ALK5 inhibitors is a highly active area of research with significant therapeutic potential. Pyrazolopyridine derivatives represent a promising class of compounds for this purpose. This guide has provided an overview of the key synthetic strategies for accessing these scaffolds and detailed protocols for their comprehensive biological evaluation. By combining rational drug design, efficient chemical synthesis, and robust biological assays, researchers can accelerate the discovery and development of novel ALK5 inhibitors for the treatment of fibrosis, cancer, and other TGF-β-driven diseases.

References

- Gellibert, F., Fouchet, M.-H., Nguyen, V.-L., Wang, R., Krysa, G., de Gouville, A.-C., Huet, S., & Dodic, N. (2009). Design of novel quinazoline derivatives and related analogues as potent and selective ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2277–2281.

- Design and Synthesis of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). ACS Medicinal Chemistry Letters.

- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv

- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molecules.

- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (n.d.).

- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry.

- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2022). Molecules.

- Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. (2022). Journal of Medicinal Chemistry.

- Synthesis and antimicrobial activity of some new 1,3,5-trisubstituted-2-pyrazolines. (n.d.).

- ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. (2017). Bioorganic & Medicinal Chemistry.

- Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. (2020). Journal of Heterocyclic Chemistry.

- Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.).

- Design, synthesis, and biological evaluation of 3, 5-disubsituted-1H-pyrazolo[3,4-b]pyridines as multiacting inhibitors against microtubule and kinases. (2023). European Journal of Medicinal Chemistry.

- Transforming growth factor β-induced epithelial to mesenchymal transition requires the Ste20-like kinase SLK independently of its c

- SBE Reporter Kit (TGFβ/SMAD signaling p

- TGF-β-Mediated Epithelial-Mesenchymal Transition and Cancer Metastasis. (2020).

- SMAD/TGFbeta Luciferase Reporter NIH/3T3 Stable Cell Line. (n.d.). Signosis.

- TGF-β/SMAD Signaling Pathway. (n.d.).

- Human TGFbR Reporter Assay Kit. (n.d.). Indigo Biosciences.

- Luciferase reporter cells as a platform to detect SMAD-dependent collagen production. (n.d.).